

physical and chemical properties of 1-Chloro-2-methylcyclohexene

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Compound of Interest

Compound Name: 1-Chloro-2-methylcyclohexene

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An In-depth Technical Guide to 1-Chloro-2-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Chloro-2-methylcyclohexene** (CAS No: 16642-49-2). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from computational predictions and data from structurally related analogs, including 1-chloro-2-methylcyclohexane and 1-methylcyclohexene. The guide covers molecular identification, computed physical properties, expected chemical reactivity, and spectroscopic characteristics. Detailed, representative experimental protocols for its synthesis are provided based on literature precedents. All quantitative data is summarized in structured tables, and key chemical pathways are visualized using Graphviz diagrams to aid in comprehension and application in a research and development setting.

Introduction

1-Chloro-2-methylcyclohexene is a halogenated cyclic alkene. Its structure, featuring a trisubstituted double bond with a vinyl chloride moiety, suggests a unique reactivity profile,

making it a potentially valuable intermediate in organic synthesis. The chlorine atom and the adjacent methyl group on the cyclohexene ring influence its steric and electronic properties, which in turn dictate its behavior in various chemical transformations. This guide aims to consolidate the available information on this compound to support its use in synthetic chemistry and drug development.

Physical and Chemical Properties

Experimental physical property data for **1-Chloro-2-methylcyclohexene** is not widely reported. The following tables summarize its basic identifiers, computed properties, and the experimental properties of closely related compounds for comparison.

Table 1: Compound Identification

Identifier	Value	Source
Chemical Name	1-Chloro-2-methylcyclohexene	IUPAC
CAS Number	16642-49-2	[1][2]
Molecular Formula	C ₇ H ₁₁ Cl	[2]
Molecular Weight	130.62 g/mol	[2]
Canonical SMILES	<chem>CC1=C(CCCC1)Cl</chem>	[1]
InChIKey	DZIYMXLYTUVIQE-UHFFFAOYSA-N	[1]

Table 2: Computed Physical Properties of 1-Chloro-2-methylcyclohexene

Property	Value	Source
XLogP3-AA	2.5	[1]
Polar Surface Area (PSA)	0 Å ²	[2]
Complexity	114	[1]
Monoisotopic Mass	130.0549280 Da	[1]

Table 3: Experimental Physical Properties of Related Compounds

Compound	Boiling Point (°C)	Density (g/mL)	Refractive Index (n _{20/D})
1-Methylcyclohexene	110 - 111	0.811	1.450
1-Chloro-1-methylcyclohexane	159.4 (at 760 mmHg)	0.96	1.454
(Chloromethyl)cyclohexane	175 - 177	0.844 (at 25°C)	N/A

Synthesis and Experimental Protocols

The synthesis of **1-Chloro-2-methylcyclohexene** can be approached through several routes, primarily involving the transformation of a corresponding ketone or alkene. The protocols described below are representative methods based on literature precedents.

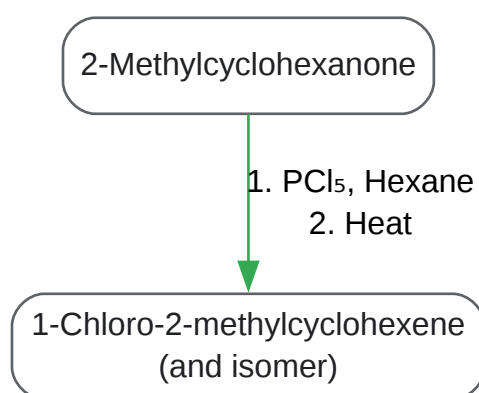
Synthesis from 2-Methylcyclohexanone

This method involves the reaction of 2-methylcyclohexanone with a chlorinating agent such as phosphorus pentachloride (PCl₅). The reaction typically yields a mixture of isomeric vinyl chlorides.

Experimental Protocol:

- **Setup:** A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a trap, and an addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).
- **Reagents:** 2-Methylcyclohexanone is dissolved in an anhydrous, non-polar solvent such as hexane.
- **Reaction:** Phosphorus pentachloride (1.1 equivalents) is added portion-wise to the stirred solution.

- **Heating:** The reaction mixture is gently heated to reflux for approximately 30-60 minutes to ensure complete reaction.
- **Workup:** After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess PCl_5 . The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of **1-chloro-2-methylcyclohexene** and 2-chloro-1-methylcyclohexene, is purified by fractional distillation.



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Caption: Synthesis of **1-Chloro-2-methylcyclohexene** from 2-Methylcyclohexanone.

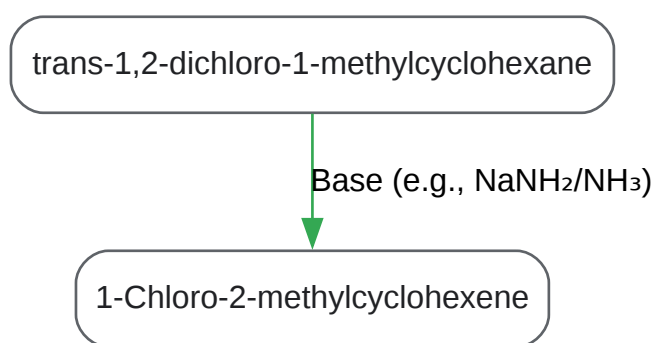
Synthesis from trans-1,2-dichloro-1-methylcyclohexane

An alternative route involves the elimination of HCl from a vicinal dihalide precursor. This method can offer better regioselectivity depending on the reaction conditions.[2]

Experimental Protocol:

- **Setup:** A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
- **Reagents:** trans-1,2-dichloro-1-methylcyclohexane is dissolved in a suitable solvent. A base (e.g., sodium amide in liquid ammonia with ferric nitrate as a catalyst) is prepared.[2]

- Reaction: The solution of the dichloride is added to the basic solution and stirred at an appropriate temperature for several hours (e.g., 9.5 hours as per a related literature procedure).[2]
- Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed and dried.
- Purification: The solvent is evaporated, and the product is purified by distillation under reduced pressure.



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Caption: Synthesis via Elimination from a Vicinal Dihalide.

Chemical Reactivity

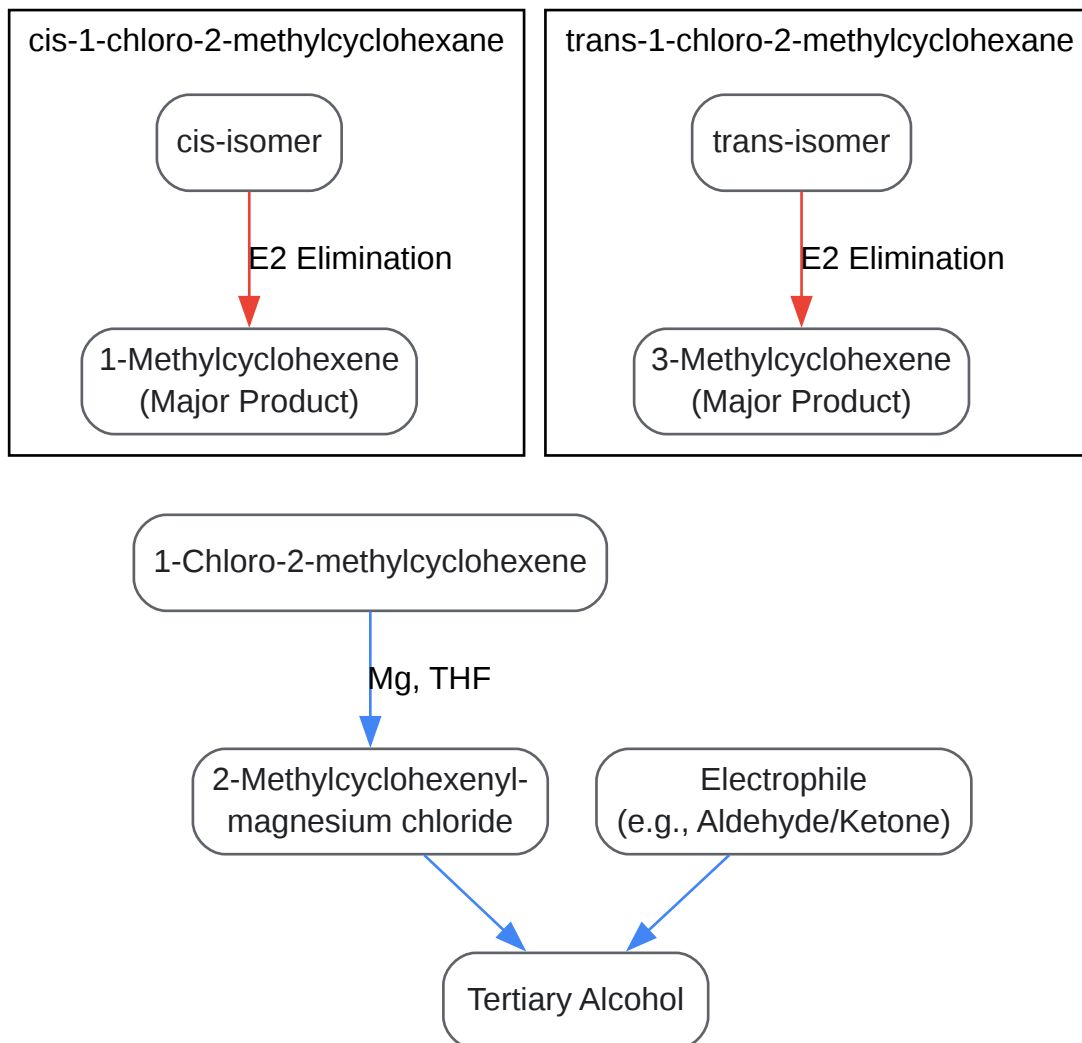
The chemical reactivity of **1-Chloro-2-methylcyclohexene** is dictated by the vinyl chloride functionality. While specific reaction data for this compound is scarce, its behavior can be predicted based on related structures.

Nucleophilic Substitution and Elimination

Vinyl halides are generally unreactive towards S_N1 and S_N2 reactions under standard conditions due to the high energy of the vinyl cation intermediate and the increased strength of the sp² C-Cl bond. However, they can undergo elimination reactions under strong basic conditions to form alkynes, or substitution-elimination pathways.

The saturated analog, 1-chloro-2-methylcyclohexane, readily undergoes E2 elimination. The stereochemistry of the starting material (cis or trans) dictates the major alkene product formed

(1-methylcyclohexene or 3-methylcyclohexene, respectively), highlighting the requirement for an anti-periplanar arrangement of the departing proton and chloride.[3] While **1-chloro-2-methylcyclohexene** cannot undergo the same E2 reaction, it is expected to be susceptible to elimination to form a cycloalkyne or allene under very strong basic conditions, or participate in metal-catalyzed cross-coupling reactions.



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